1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
1207019-86-0 |
|---|---|
Molecular Formula |
C22H14BrFN4O4 |
Molecular Weight |
497.28 |
IUPAC Name |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2 |
InChI Key |
UDIGMYGBDRGAIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on recent research findings.
Structure and Synthesis
The structure of the compound includes a quinazoline core with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions that incorporate oxadiazole and furan moieties, which are known to contribute to the compound's bioactivity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 11 | 80 |
| 1 | Escherichia coli | 10 | 75 |
| 1 | Candida albicans | 12 | 77 |
These results indicate moderate activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Candida albicans .
Anticancer Activity
Additionally, quinazoline derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one have shown promising results against HepG2 and SGC-7901 cancer cell lines .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Molecular docking studies have suggested that the compound interacts effectively with dihydrofolate reductase (DHFR) and DNA gyrase, crucial targets for antibacterial therapy .
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives in which the compound was included. The study focused on their potential as inhibitors of bacterial growth and found that modifications to the quinazoline scaffold significantly affected their efficacy. For instance, electron-withdrawing groups such as –NO2 and –Cl were found to enhance antibacterial activity .
Scientific Research Applications
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies on similar quinazoline compounds have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of the oxadiazole ring is believed to enhance these properties by increasing the lipophilicity of the compounds, facilitating better membrane penetration.
Anticancer Potential
Oxadiazole derivatives have been recognized for their anticancer activities. A study involving 1,3,4-oxadiazoles indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound might exhibit similar properties due to the presence of the quinazoline framework, which has been associated with anticancer activity in previous research.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing oxadiazole and quinazoline structures has been documented. For example, derivatives similar to the target compound have shown effectiveness in reducing inflammation in preclinical models . This suggests that the compound could be explored for therapeutic use in inflammatory diseases.
In Silico Studies
Recent advancements in computational chemistry allow for the prediction of biological activity through in silico methods. Molecular docking studies can be employed to assess how well this compound interacts with specific biological targets. Such studies have indicated that oxadiazole derivatives can effectively bind to proteins involved in cancer progression and inflammation .
Case Studies and Data Analysis
| Study | Compound | Activity | Methodology | Results |
|---|---|---|---|---|
| Study 1 | Quinazoline Derivative | Antimicrobial | Agar diffusion method | Significant inhibition against Bacillus subtilis |
| Study 2 | Oxadiazole Compound | Anticancer | Cell viability assays | Induced apoptosis in cancer cells |
| Study 3 | Quinazoline-Oxadiazole Hybrid | Anti-inflammatory | Carrageenan-induced model | Reduced paw edema significantly |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromo-Fluorophenyl Group
The 3-bromo-4-fluorophenyl group attached to the oxadiazole ring is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effects of both bromine and fluorine. Reactions typically occur under polar aprotic solvent conditions (e.g., DMF, DMSO) with heat (80–120°C) and nucleophiles such as amines, alkoxides, or thiols.
This reactivity is critical for modifying the compound's electronic profile and enhancing binding to biological targets like bacterial gyrase .
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring demonstrates stability under mild conditions but undergoes ring-opening or rearrangement under acidic or basic hydrolysis. For example:
-
Acidic Hydrolysis : Treatment with HCl (6M) at 60°C cleaves the oxadiazole ring to yield a nitrile and an amide derivative.
-
Cycloaddition Reactions : The oxadiazole participates in [3+2] cycloadditions with electron-deficient alkynes, forming fused triazole systems under Cu(I) catalysis .
Quinazoline-2,4-Dione Core Reactivity
The quinazoline-2,4-dione moiety undergoes alkylation or acylation at the N3 position. For instance:
-
Alkylation : Reaction with methyl iodide in the presence of NaH produces a methylated derivative at the N3 position, altering solubility and pharmacokinetic properties .
-
Ring-Opening : Strong bases (e.g., NaOH) cleave the lactam ring, generating anthranilic acid derivatives .
Furan Moiety Transformations
The furan ring is prone to electrophilic substitution (e.g., nitration, sulfonation) and oxidation:
-
Oxidation : Using meta-chloroperbenzoic acid (mCPBA) converts the furan to a γ-ketoaldehyde intermediate, which can further react with nucleophiles .
-
Electrophilic Substitution : Nitration with HNO3/H2SO4 introduces nitro groups at the C5 position of the furan, enhancing electron-deficient character.
Cross-Coupling Reactions
The bromine atom on the phenyl group enables palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids under Pd(PPh3)4 catalysis to form biaryl derivatives, expanding structural diversity.
-
Buchwald-Hartwig Amination : Couples with primary/secondary amines to install amino groups, improving water solubility .
Biological Activity-Driven Modifications
To enhance antimicrobial or anticancer activity, the compound is functionalized via:
-
Esterification : The furan-methyl group is esterified with carboxylic acids to improve membrane permeability .
-
Hydrogenation : Selective reduction of the oxadiazole ring with H2/Pd-C generates diamine intermediates, which are precursors for urea/thiourea derivatives .
Key Research Findings
-
Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring exhibit enhanced inhibition of bacterial gyrase (IC50: 0.81–11.9 μM) .
-
Cytotoxicity : Hybrids with thiazolidinedione or triazole moieties show potent activity against cancer cell lines (A549, MCF-7) via topoisomerase II inhibition .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, enabling tailored modifications for therapeutic applications. Further studies should focus on optimizing reaction conditions to improve yields and selectivity.
Q & A
Q. How can the synthesis of this quinazoline-dione derivative be optimized for higher yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core, followed by oxadiazole ring cyclization and functional group coupling. Key steps include:
- Quinazoline Core Formation : Use nucleophilic substitution or cyclocondensation under reflux with solvents like DMF or DMSO, aided by bases (e.g., NaH, K₂CO₃) .
- Oxadiazole Cyclization : Condensation of hydrazides with carboxylic acid derivatives using POCl₃ or other dehydrating agents .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Reaction progress should be monitored via TLC or HPLC . Yield optimization may require adjusting stoichiometry, temperature, or catalyst loading.
Q. What characterization techniques are essential for confirming the compound’s structure?
A combination of spectroscopic and analytical methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity, especially for the quinazoline, oxadiazole, and furan moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O in quinazoline-dione at ~1700 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry .
Q. How can initial biological activity screening be designed for this compound?
Prioritize target-based assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Enzyme Inhibition : Fluorometric or colorimetric assays for kinases, topoisomerases, or cytochrome P450 enzymes, using positive controls (e.g., doxorubicin for cytotoxicity) .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar quinazoline derivatives?
Discrepancies often arise from substituent effects or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing Br/F on the phenyl ring) and compare activity profiles .
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions (e.g., enzyme inhibition constants, Kᵢ) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular) to distinguish direct target effects from off-target interactions .
Q. How can mechanistic studies elucidate the compound’s mode of action in cancer cells?
Combine biochemical and omics approaches:
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation .
- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., p53, MAPK) .
- Molecular Docking : Predict binding poses with target proteins (e.g., PARP-1, EGFR) using software like AutoDock .
Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) properties?
Key PK parameters (e.g., solubility, metabolic stability) require:
- Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and simulated biological fluids .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transport assays .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to quantify free vs. bound fractions .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
Leverage in silico tools to minimize off-target effects:
- Pharmacophore Modeling : Identify essential structural features for target binding .
- ADMET Prediction : Use platforms like SwissADME to forecast toxicity, bioavailability, and drug-likeness .
- Quantum Mechanical Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported for similar compounds?
Variations in solubility often stem from crystallinity or experimental conditions. Solutions include:
Q. Why do SAR studies on halogenated quinazolines show inconsistent potency trends?
Halogen positioning (e.g., para vs. meta) and size (Br vs. F) impact steric/electronic interactions. Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
